molecular formula C9H10ClNO B180956 N-(4-chloro-3-methylphenyl)acetamide CAS No. 56961-88-7

N-(4-chloro-3-methylphenyl)acetamide

Cat. No. B180956
CAS RN: 56961-88-7
M. Wt: 183.63 g/mol
InChI Key: GQDALRCTGVFMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methylphenyl)acetamide, commonly known as Chloroacetanilide, is an organic compound that belongs to the family of acetanilide derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties.

Mechanism Of Action

Chloroacetanilide inhibits the growth of plants and insects by interfering with the biosynthesis of fatty acids. It acts as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which inhibits the synthesis of long-chain fatty acids, resulting in the death of the plant or insect.

Biochemical And Physiological Effects

Chloroacetanilide has been shown to have various biochemical and physiological effects on different organisms. It has been reported to cause DNA damage and inhibit the growth of cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

Chloroacetanilide is a versatile compound that can be used in a wide range of scientific research. Its unique properties make it an ideal starting material for the synthesis of various compounds. However, it is important to note that Chloroacetanilide is toxic and should be handled with care. It can cause skin and eye irritation and should be used in a well-ventilated area.

Future Directions

There are several potential future directions for the use of Chloroacetanilide in scientific research. It can be used as a starting material for the synthesis of new herbicides and insecticides with improved efficacy and safety. It can also be used in the development of new pharmaceuticals for the treatment of various diseases. Additionally, further research is needed to explore the potential of Chloroacetanilide as an anticancer agent and its mechanism of action in this regard.
Conclusion
In conclusion, Chloroacetanilide is a valuable compound in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in the development of new herbicides, insecticides, and pharmaceuticals. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle Chloroacetanilide with care due to its toxic nature.

Synthesis Methods

Chloroacetanilide can be synthesized by the reaction of 4-chloro-m-toluidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Chloroacetanilide as a white crystalline solid with a melting point of 165-167°C.

Scientific Research Applications

Chloroacetanilide is widely used in scientific research as a starting material for the synthesis of various compounds. It is an important intermediate in the synthesis of herbicides, insecticides, and pharmaceuticals. It is also used as a reagent in the analysis of organic compounds.

properties

CAS RN

56961-88-7

Product Name

N-(4-chloro-3-methylphenyl)acetamide

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)acetamide

InChI

InChI=1S/C9H10ClNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)

InChI Key

GQDALRCTGVFMGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)Cl

Pictograms

Irritant

Origin of Product

United States

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